Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS: 1646635-53-1) is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core with a ketone group at position 5 and a tert-butyl carbamate protective group. Its molecular formula is C₁₃H₂₂N₂O₄, with a molecular weight of 270.32 g/mol . This compound is commercially available through suppliers like CymitQuimica in varying quantities (100 mg to 500 mg), though current stock shortages are noted . Its spirocyclic structure and functional groups make it a valuable intermediate in organic synthesis, particularly for pharmaceutical applications requiring rigid, nitrogen-containing scaffolds.
Properties
IUPAC Name |
tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-13(5-8-15)10(16)14-6-9-18-13/h4-9H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXCEVFHIHQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Epoxidation : Treatment of N-Boc-piperidone with Corey-Chaykovsky reagent (dimethylsulfonium methylide) generates an epoxide intermediate.
-
Ring-Opening : The epoxide undergoes thermal ring-opening with aryl amines (e.g., benzylamine) in ethanol/water (9:1) at 100°C for 16 hours, yielding amino alcohol intermediates.
-
Acylation and Cyclization : The amino alcohol is acylated with chloroacetyl chloride under biphasic conditions (ethyl acetate/water), followed by intramolecular cyclization using potassium tert-butoxide in THF at 0°C. This step forms the spirocyclic framework with a reported yield of 84%.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Epoxidation | Corey-Chaykovsky reagent, DMSO, 50°C, 1 hr | 77% |
| Ring-Opening | Benzylamine, ethanol/water, 100°C, 16 hr | 85% |
| Cyclization | KOtBu, THF, 0°C, 2 hr | 84% |
Alternative Pathway via Magnesium-Mediated Reduction
A patent-derived method employs magnesium-mediated reduction for spirocycle formation. This route is notable for its use of low-cost reagents and scalability:
-
Tosylation : A diol intermediate (compound 3 in) reacts with p-toluenesulfonyl chloride in dichloromethane at 25°C for 12 hours, achieving quantitative conversion.
-
Ring Closure : Treatment with cesium carbonate in acetonitrile at 90°C for 3 hours induces cyclization, yielding the spirocyclic lactam (70% yield).
-
Boc Protection : The amine group is protected using Boc anhydride in dichloromethane with potassium carbonate, ensuring stability during subsequent steps.
Advantages :
Stereoselective Synthesis Using Chiral Auxiliaries
For enantiomerically pure forms, chiral resolution is achieved via diastereomeric salt formation. A representative protocol from involves:
-
Chiral Epoxide Synthesis : (S)-2-Chloropropionyl chloride reacts with amino alcohols to form acylated intermediates.
-
Stereocontrolled Cyclization : Potassium tert-butoxide in THF at -30°C induces cyclization with inversion of configuration, yielding the (R)-enantiomer (97% ee).
Data Highlights :
Comparative Analysis of Methodologies
| Method | Starting Material | Key Reagent | Yield | Scalability |
|---|---|---|---|---|
| N-Boc-Piperidone | N-Boc-piperidone | KOtBu | 84% | High |
| Magnesium Reduction | Ethyl malonate | Cs2CO3 | 70% | Moderate |
| Chiral Resolution | (S)-2-Chloropropionyl | Chiral HPLC | 69% | Low |
Optimization Strategies for Industrial Feasibility
-
Solvent Selection : Replacing dichloromethane with ethyl acetate in acylation steps reduces environmental impact while maintaining yields (>80%).
-
Catalyst Screening : Palladium on carbon (Pd/C) in methanol under hydrogen atmosphere effectively removes benzyl protecting groups without side reactions.
-
Purification : Flash chromatography (SiO2, petroleum ether/ethyl acetate) achieves >95% purity, critical for pharmaceutical applications.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate serves as a valuable building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a versatile reagent in organic synthesis.
Biology
The compound has been investigated as a biochemical probe for studying enzyme mechanisms. Its unique structure allows it to interact with specific enzymes, potentially revealing insights into their function and regulation.
Medicine
Research has explored the potential therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory pathways.
- Antimicrobial Activity : In vitro studies have shown significant inhibition of bacterial growth against strains like Staphylococcus aureus and Escherichia coli at concentrations above 25 µM.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties for innovative applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated that the compound significantly reduced bacterial viability at concentrations exceeding 25 µM, highlighting its potential as a therapeutic agent in treating infections.
Case Study 2: Cancer Cell Line Studies
In research involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. The elevation of apoptotic markers suggested that the compound triggers programmed cell death pathways, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications
The structural diversity of spirocyclic tert-butyl carbamates enables tailored applications:
- Drug Discovery : Rigid spiro scaffolds improve pharmacokinetic properties. For example, tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate was used in a diabetes drug synthesis .
- Synthetic Versatility : Positional isomerism (e.g., 3-oxo vs. 5-oxo) allows fine-tuning of electronic effects for catalysis or ligand design .
Biological Activity
Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₃
- Molecular Weight : 262.30 g/mol
- Boiling Point : Approximately 454.6 °C (predicted)
- Density : 1.18 g/cm³ (predicted)
- pKa : 15.43 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in various metabolic pathways.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids and the regulation of blood pressure. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory effects and may benefit conditions like chronic kidney disease .
- GABA Receptor Interaction : Research indicates that compounds similar to tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane derivatives can act as antagonists at γ-Aminobutyric Acid Type A Receptors (GABAARs). This interaction can modulate neurotransmitter activity and influence various neurological conditions .
Biological Activity
The biological activities associated with this compound include:
- Antihypertensive Effects : As an sEH inhibitor, this compound may lower blood pressure by enhancing the action of EETs.
- Neuropharmacological Effects : By acting on GABAARs, it may influence anxiety and seizure disorders.
Case Study 1: sEH Inhibition
In a rat model for anti-glomerular basement membrane glomerulonephritis, a related compound demonstrated significant reductions in serum creatinine levels when administered orally at doses of 30 mg/kg. This suggests that similar compounds could be effective in treating chronic kidney diseases by targeting sEH .
Case Study 2: GABAAR Antagonism
A study focused on diazaspiro compounds revealed that certain derivatives exhibited competitive antagonism at GABAARs, affecting T cell proliferation and macrophage function in inflammatory responses. These findings highlight the potential for therapeutic applications in immune modulation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| tert-butyl 3-methyl-5-oxo... | Moderate | sEH inhibitor |
| tert-butyl 1-oxa... | High | GABAAR antagonist |
| tert-butyl 2-oxo... | High | Neuroactive properties |
This table illustrates how structural variations can influence the biological activity of related compounds.
Q & A
Q. What spectroscopic techniques are recommended for characterizing tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate?
Methodological Answer:
- 1H and 13C NMR Spectroscopy : Key for confirming the spirocyclic core and substituent positions. For example, in related compounds, resonances at δ 3.34–3.57 ppm (methylene protons adjacent to oxygen/nitrogen) and δ 168.8 ppm (carbonyl carbons) are diagnostic. Overlapping signals, such as missing carbons in 13C NMR due to broadening, may require variable-temperature NMR or dilution experiments to resolve .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ or EI modes to confirm molecular ion peaks (e.g., m/z 292.1688 for exact mass). Cross-reference with isotopic patterns to rule out impurities .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Buchwald-Hartwig Coupling : A Pd-catalyzed cross-coupling reaction (e.g., using Pd Ruphos G4, Cs₂CO₃, dioxane at 150°C) is critical for introducing substituents to the spirocyclic framework. Yields >90% are achievable with optimized ligand-reagent combinations .
- Boc Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced via reaction with Boc anhydride under basic conditions and removed using HCl/MeOH (4 h, 25°C) to generate free amines for downstream functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Dynamic NMR Analysis : If 13C NMR shows missing signals (e.g., due to conformational flexibility), perform variable-temperature studies to slow exchange processes and reveal hidden peaks .
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. The software’s robustness with twinned or high-resolution data makes it ideal for complex spirocycles .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using B3LYP/6-31G*) to validate assignments .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
Methodological Answer:
- Catalyst Screening : Test Pd ligands (e.g., Ruphos vs. Xantphos) to enhance coupling efficiency. For example, Ruphos improves steric access to the spirocyclic amine in Buchwald-Hartwig steps .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 17 h to 2 h) for steps like cyclization or amidation while maintaining yields >80% .
- Purification Protocols : Use gradient flash chromatography (e.g., DCM/MeOH 100:5 → 100:20) to isolate intermediates with >95% purity, minimizing side-product carryover .
Q. How can computational modeling enhance the design of derivatives for biological activity studies?
Methodological Answer:
- Molecular Docking : Dock the spirocyclic core into target proteins (e.g., METTL3 methyltransferase) using AutoDock Vina. Focus on hydrogen-bonding interactions with the carbonyl oxygen and tert-butyl group’s hydrophobic fit .
- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP ≈ 2.5 for optimal blood-brain barrier penetration) and prioritize derivatives for synthesis .
Q. What experimental controls are essential to validate spirocyclic compound stability under storage?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via HPLC. A <5% impurity increase indicates robust stability .
- Moisture-Sensitive Handling : Given the Boc group’s hydrolytic susceptibility, store under argon at –20°C in sealed containers with desiccants .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental molecular weights?
Methodological Answer:
- Isotopic Pattern Analysis : Use HRMS to distinguish between [M+H]+ and adducts (e.g., sodium or potassium). A deviation >5 ppm suggests incorrect assignment or impurities .
- Tandem MS (MS/MS) : Fragment the molecular ion to confirm structural integrity. For example, loss of the tert-butyl group (Δ m/z 57) should dominate the fragmentation pattern .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
